![molecular formula C9H11N3 B2943302 1,7-Dimethyl-1H-benzo[d]imidazol-2-amine CAS No. 945021-49-8](/img/structure/B2943302.png)
1,7-Dimethyl-1H-benzo[d]imidazol-2-amine
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Overview
Description
1,7-Dimethyl-1H-benzo[d]imidazol-2-amine is a heterocyclic aromatic compound with the molecular formula C9H11N3. It is a derivative of benzimidazole, characterized by the presence of two methyl groups at positions 1 and 7, and an amino group at position 2 on the benzimidazole ring.
Mechanism of Action
Target of Action
1,7-Dimethyl-1H-benzo[d]imidazol-2-amine is a heterocyclic compound with a wide range of potential biological activities . . It’s worth noting that imidazole derivatives, which this compound is a part of, have been reported to exhibit various biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Mode of Action
Imidazole derivatives have been reported to interact with various biological targets, leading to a wide range of effects . For instance, some imidazole derivatives have been found to block signal reception at the level of certain receptors, leading to reduced transcription of specific genes .
Biochemical Pathways
It’s worth noting that imidazole derivatives have been reported to interact with various biochemical pathways, leading to a wide range of downstream effects .
Result of Action
Imidazole derivatives have been reported to induce a wide range of effects, such as cell cycle arrest and apoptosis in certain cancer cells .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,7-Dimethyl-1H-benzo[d]imidazol-2-amine typically involves the cyclization of appropriate precursors. One common method is the reaction of o-phenylenediamine with formic acid or its derivatives under acidic conditions, followed by methylation at the desired positions . Another approach involves the use of amido-nitriles, which undergo cyclization in the presence of a nickel catalyst to form the imidazole ring .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general principles of heterocyclic synthesis, such as the use of high-pressure reactors and continuous flow systems, can be applied to scale up the production of this compound .
Chemical Reactions Analysis
Types of Reactions
1,7-Dimethyl-1H-benzo[d]imidazol-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, particularly at positions ortho and para to the amino group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic reagents like halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions.
Major Products
The major products formed from these reactions include N-oxides, dihydro derivatives, and various substituted benzimidazole derivatives .
Scientific Research Applications
1,7-Dimethyl-1H-benzo[d]imidazol-2-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Industry: It is used in the development of dyes, pigments, and other functional materials
Comparison with Similar Compounds
Similar Compounds
1H-Benzo[d]imidazol-2-amine: Lacks the methyl groups at positions 1 and 7.
2-Methyl-1H-benzo[d]imidazol-2-amine: Has a single methyl group at position 2.
1,3-Dimethyl-1H-benzo[d]imidazol-2-amine: Methyl groups are at positions 1 and 3
Uniqueness
1,7-Dimethyl-1H-benzo[d]imidazol-2-amine is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of methyl groups at positions 1 and 7 can affect the compound’s electronic properties and steric interactions, making it distinct from other benzimidazole derivatives .
Biological Activity
1,7-Dimethyl-1H-benzo[d]imidazol-2-amine is a heterocyclic compound belonging to the benzimidazole family. Its unique structural features, particularly the presence of two methyl groups at the 1 and 7 positions, influence its chemical reactivity and biological activity. This article explores the compound's biological activities, mechanisms of action, and potential therapeutic applications based on recent research findings.
- Molecular Formula : C₉H₁₃N₃
- Molecular Weight : Approximately 161.22 g/mol
- Structure : The compound features a benzimidazole core with specific substitutions that enhance its biological interactions.
This compound exhibits a range of biological activities through various mechanisms:
Target Interactions
- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in cancer cell proliferation and survival. For example, it interacts with multiple kinases, leading to apoptosis in cancer cells .
- DNA Binding : Studies indicate that it may bind to DNA, affecting gene expression and cellular processes.
Biochemical Pathways
The compound can influence several biochemical pathways:
- Induction of cell cycle arrest and apoptosis in cancer cells, specifically HepG2 liver cancer cells, through modulation of pro-apoptotic and anti-apoptotic proteins .
- Potential antimicrobial activity against various pathogens, including Staphylococcus aureus and Candida albicans, indicating its utility as an antimicrobial agent .
Biological Activities
Research has highlighted several key biological activities associated with this compound:
Anticancer Activity
Recent studies have demonstrated that this compound can induce apoptosis in cancer cell lines by:
- Upregulating caspase-3 and Bax while downregulating Bcl-2 .
- Exhibiting significant cytotoxicity against various cancer cell lines with IC50 values indicating potent activity .
Antimicrobial Properties
The compound has shown promising results in antimicrobial assays:
- Effective against both Gram-positive and Gram-negative bacteria with low minimum inhibitory concentrations (MIC) reported .
Microorganism | MIC (µg/mL) |
---|---|
Staphylococcus aureus | < 1 |
Mycobacterium smegmatis | < 1 |
Candida albicans | < 10 |
Case Studies
Several studies have focused on the biological activity of related compounds within the benzimidazole class:
- Antitumor Activity : A study indicated that derivatives similar to this compound showed significant antitumor effects in vitro, with enhanced binding affinities to target enzymes .
- Molecular Docking Studies : Research utilizing molecular docking techniques revealed that the compound binds effectively to target proteins involved in cancer pathways, suggesting its potential as a multi-targeted therapeutic agent.
Properties
IUPAC Name |
1,7-dimethylbenzimidazol-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N3/c1-6-4-3-5-7-8(6)12(2)9(10)11-7/h3-5H,1-2H3,(H2,10,11) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HOMNAVGFMHNVBH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)N=C(N2C)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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